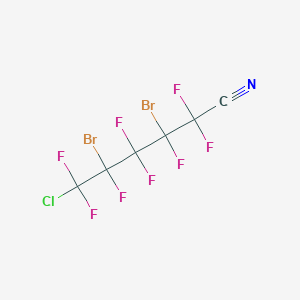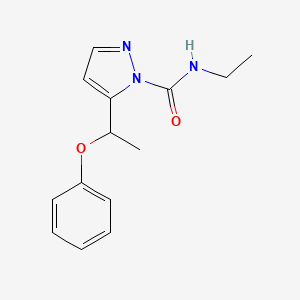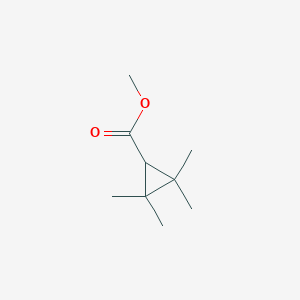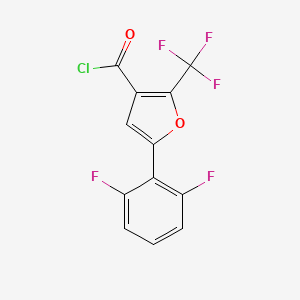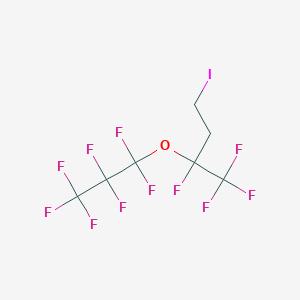![molecular formula C9H10F3NOS B3040871 2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol CAS No. 245728-41-0](/img/structure/B3040871.png)
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol
描述
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol is an organic compound with the molecular formula C9H10F3NOS It features a pyridyl ring substituted with a methyl group and a trifluoromethyl group, connected to an ethan-1-ol moiety via a thioether linkage
作用机制
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
The trifluoromethyl group in its structure could potentially enhance its metabolic stability and lipophilicity, which could influence its bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may exert its effects by modulating the activity of its target proteins or enzymes, leading to downstream changes in cellular processes .
Action Environment
The action of 2-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the Suzuki–Miyaura cross-coupling reaction, which this compound may be involved in, is known to be influenced by the reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol typically involves the reaction of 6-methyl-4-(trifluoromethyl)-2-pyridylthiol with an appropriate ethan-1-ol derivative under controlled conditions. The reaction may require the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the ethan-1-ol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified ethan-1-ol derivatives.
Substitution: Various substituted pyridyl derivatives.
科学研究应用
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)aniline
- 2-Methyl-4-trifluoromethyl-1H-imidazole
Uniqueness
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol is unique due to its combination of a pyridyl ring with a trifluoromethyl group and a thioether linkage, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
属性
IUPAC Name |
2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NOS/c1-6-4-7(9(10,11)12)5-8(13-6)15-3-2-14/h4-5,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZLNKRENUYFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)SCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




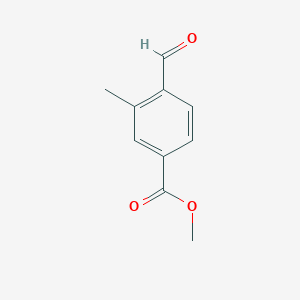
![4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B3040792.png)
